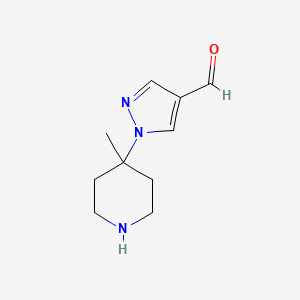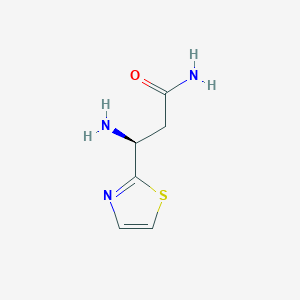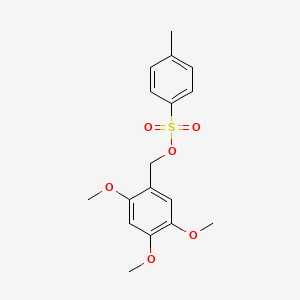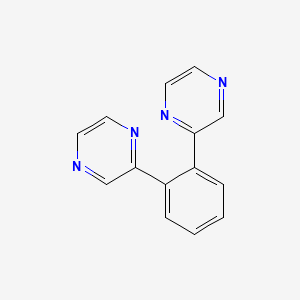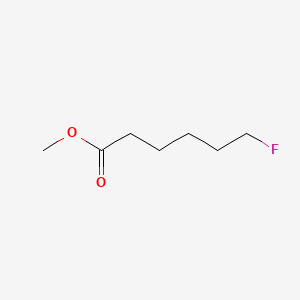
Methyl 6-fluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluorohexanoate is an organic compound with the chemical formula C7H13FO2. It is a methyl ester derivative of 6-fluorohexanoic acid. This compound is characterized by the presence of a fluorine atom on the sixth carbon of the hexanoate chain, which imparts unique chemical properties compared to its non-fluorinated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-fluorohexanoate can be synthesized through the esterification of 6-fluorohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where 6-fluorohexanoic acid and methanol are fed into a reactor with a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving distillation steps to separate the product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-fluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 6-fluorohexanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol, 6-fluorohexanol, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 6-fluorohexanoic acid and methanol.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds like this compound are often used in studies involving enzyme inhibition and metabolic pathways due to the unique properties imparted by the fluorine atom.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of methyl 6-fluorohexanoate in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The fluorine atom’s electronegativity can also influence the compound’s reactivity and stability, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Methyl hexanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 6-fluorohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-fluorohexanoic acid: The free acid form of the compound.
Uniqueness: Methyl 6-fluorohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other specialty chemicals .
Propiedades
Número CAS |
333-07-3 |
|---|---|
Fórmula molecular |
C7H13FO2 |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
methyl 6-fluorohexanoate |
InChI |
InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clave InChI |
LQPIFFDGZYPEAQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
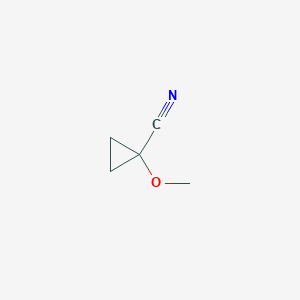
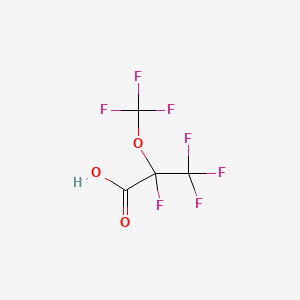

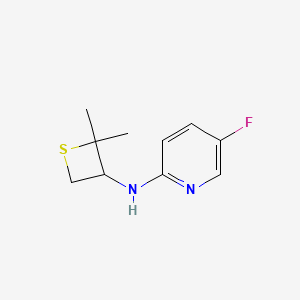
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)

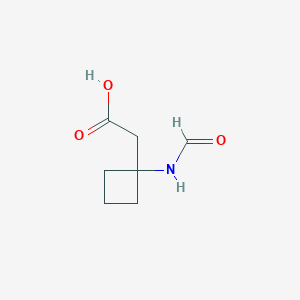

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
